2-({2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE
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Overview
Description
2-({2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is a complex organic compound that features a benzodioxole moiety linked to a piperazine ring, which is further connected to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Piperazine Derivative Synthesis: The benzodioxole moiety is then reacted with piperazine to form the intermediate.
Acetylation: The intermediate is acetylated using acetic anhydride.
Coupling with Benzamide: The final step involves coupling the acetylated intermediate with benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Purification Techniques: Such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE can undergo various chemical reactions:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
2-({2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: As a potential lead compound for developing new drugs targeting specific receptors or enzymes.
Biological Studies: Investigating its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: As an intermediate in the synthesis of more complex molecules used in pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-({
Properties
IUPAC Name |
2-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c22-21(27)16-3-1-2-4-17(16)23-20(26)13-25-9-7-24(8-10-25)12-15-5-6-18-19(11-15)29-14-28-18/h1-6,11H,7-10,12-14H2,(H2,22,27)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOYTMWPASCJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=CC=C4C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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